molecular formula C10H18N4O3 B3055098 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL CAS No. 63026-85-7

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL

Cat. No.: B3055098
CAS No.: 63026-85-7
M. Wt: 242.28
InChI Key: ZXIXLDUPAYIQIL-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 6, a diethoxyethyl group at position 5, and a hydroxyl group at position 4 on the pyrimidine ring. This compound has a molecular formula of C10H18N4O3 and a molecular weight of 242.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL typically involves the reaction of ethyl 2,2-diethoxyethylcyanoacetate with guanidine hydrochloride. The reaction proceeds under basic conditions, often using sodium ethoxide as a base. The intermediate product is then subjected to hydrolysis to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino groups and the hydroxyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino groups and the diethoxyethyl group enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

2,4-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXLDUPAYIQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=C(NC1=O)N)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491224
Record name 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63026-85-7
Record name 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
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2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Reactant of Route 3
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Reactant of Route 4
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Reactant of Route 5
Reactant of Route 5
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Reactant of Route 6
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL

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